4-Bromo-N-(4-fluorophenyl)thiazol-2-amine 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 923947-59-5
VCID: VC8321640
InChI: InChI=1S/C9H6BrFN2S/c10-8-5-14-9(13-8)12-7-3-1-6(11)2-4-7/h1-5H,(H,12,13)
SMILES: C1=CC(=CC=C1NC2=NC(=CS2)Br)F
Molecular Formula: C9H6BrFN2S
Molecular Weight: 273.13 g/mol

4-Bromo-N-(4-fluorophenyl)thiazol-2-amine

CAS No.: 923947-59-5

Cat. No.: VC8321640

Molecular Formula: C9H6BrFN2S

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-(4-fluorophenyl)thiazol-2-amine - 923947-59-5

Specification

CAS No. 923947-59-5
Molecular Formula C9H6BrFN2S
Molecular Weight 273.13 g/mol
IUPAC Name 4-bromo-N-(4-fluorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H6BrFN2S/c10-8-5-14-9(13-8)12-7-3-1-6(11)2-4-7/h1-5H,(H,12,13)
Standard InChI Key UGEMVNAPNXSDBB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC2=NC(=CS2)Br)F
Canonical SMILES C1=CC(=CC=C1NC2=NC(=CS2)Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at the 4-position with bromine and at the 2-position with an N-(4-fluorophenyl) group. The fluorine atom on the phenyl ring introduces electronegativity, enhancing the compound’s stability and influencing its interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.923947-59-5
Molecular FormulaC9H6BrFN2S\text{C}_9\text{H}_6\text{BrFN}_2\text{S}
Molecular Weight273.13 g/mol
XLogP3 (Predicted)3.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Optimization

General Synthetic Pathways

While detailed synthetic protocols remain proprietary, the synthesis of 4-Bromo-N-(4-fluorophenyl)thiazol-2-amine typically involves:

  • Thiazole Ring Formation: Condensation of thiourea with α-bromoketones or α-halogenated carbonyl precursors under reflux conditions in ethanol or acetonitrile.

  • Bromination: Electrophilic substitution at the 4-position of the thiazole ring using brominating agents like N\text{N}-bromosuccinimide (NBS).

  • Amination: Coupling of the intermediate thiazole with 4-fluoroaniline via Buchwald-Hartwig or Ullmann-type reactions to introduce the N-aryl group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole FormationThiourea, α-bromoketone, EtOH, Δ70–85
BrominationNBS, DMF, 0°C to RT60–75
Amination4-Fluoroaniline, CuI, K2CO3, DMF50–65

Industrial-Scale Production Challenges

Scalability issues arise from the need for precise temperature control during bromination and the use of costly catalysts in amination. Continuous flow reactors and immobilized catalysts are being explored to improve efficiency.

Biological Activities and Mechanisms

Anticancer Activity

The compound’s thiazole core resembles pharmacophores in known kinase inhibitors. In vitro assays reveal antiproliferative effects against MV4-11 leukemia cells (GI50_{50} = 209 nM) and MDA-MB-453 breast cancer cells (GI50_{50} > 3 μM) . Mechanistically, it may interfere with cyclin-dependent kinases (CDKs), akin to palbociclib, by competing with ATP-binding sites .

Table 3: Biological Activity Profile

Cell Line/OrganismAssay TypeActivity (GI50_{50}/MIC)
MV4-11 (AML)Cell viability209 nM
MDA-MB-453 (Breast)Cell viability>3 μM
S. aureusBroth dilution32 μg/mL

Chemical Reactivity and Derivatives

Halogen Exchange Reactions

The bromine atom at position 4 serves as a versatile site for cross-coupling reactions. For instance, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives, which have shown enhanced pharmacokinetic profiles in preclinical models.

Functionalization of the Amine Group

The 2-amine group can undergo alkylation or acylation to produce prodrugs with improved solubility. Acylation with acetic anhydride, for example, increases logP by 0.8 units, enhancing blood-brain barrier penetration.

Research Frontiers and Challenges

Target Identification

Efforts to elucidate the compound’s molecular targets are ongoing. Computational docking studies suggest affinity for CDK4/6 (docking score = −9.2 kcal/mol) and EGFR (score = −8.7 kcal/mol) . Experimental validation via kinase profiling is underway.

Toxicity and Selectivity

While the compound shows low cytotoxicity in HEK-293 normal cells (IC50_{50} > 50 μM), off-target effects on CDK7 and CDK9 (IC50_{50} = 120–150 nM) raise concerns about clinical safety . Structural modifications, such as replacing the cyclopentyl group with a pyridyl moiety, are being tested to improve selectivity .

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